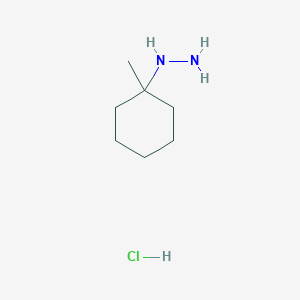

(1-Methylcyclohexyl)hydrazine;hydrochloride

Description

BenchChem offers high-quality (1-Methylcyclohexyl)hydrazine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methylcyclohexyl)hydrazine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylcyclohexyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-7(9-8)5-3-2-4-6-7;/h9H,2-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMRETMSFKCUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377034-57-4 | |

| Record name | (1-methylcyclohexyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cyclohexane Moiety in Hydrazine-Based Drug Discovery: A Technical Guide to Its History, Synthesis, and Pharmacological Significance

Abstract

Hydrazine derivatives have long been a cornerstone in medicinal chemistry, valued for their versatile reactivity and broad spectrum of biological activities.[1] The incorporation of a cyclohexane ring into hydrazine-based scaffolds represents a strategic approach to modulate pharmacokinetic and pharmacodynamic properties, leading to the development of promising therapeutic candidates. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and pharmacological evaluation of cyclohexane-based hydrazine derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this important class of compounds.

Introduction: The Enduring Legacy of Hydrazine in Medicinal Chemistry

Hydrazine (N₂H₄), first synthesized by Theodor Curtius in 1887, and its derivatives have become integral to the development of numerous therapeutic agents.[1][2] The presence of the reactive -NH-NH₂ group allows for a wide array of chemical transformations, including condensations, cyclizations, and substitutions, making it a valuable synthon in organic chemistry.[1] The journey of hydrazines in medicine includes landmark drugs such as the antitubercular agent isoniazid and the antidepressant phenelzine, highlighting the therapeutic potential of this chemical class.[1][3] The N-acylhydrazone (NAH) moiety, in particular, is considered a "privileged structure" due to its frequent appearance in compounds with diverse and significant pharmacological activities.[4]

The rationale for incorporating a cyclohexane ring into hydrazine-based molecules stems from the desire to enhance drug-like properties. The cyclohexane moiety can improve metabolic stability, increase lipophilicity (which can affect cell membrane permeability), and provide a rigid scaffold to orient functional groups for optimal interaction with biological targets.[5] This guide will delve into the evolution of this chemical strategy, from its conceptualization to the synthesis and evaluation of novel therapeutic agents.

Early Discoveries and the Emergence of Cyclohexane-Based Analogs

The initial exploration of hydrazine derivatives in medicine was not specifically focused on cyclohexane-containing structures. However, the foundational work on various hydrazides and hydrazones laid the groundwork for later, more targeted structural modifications. The mood-elevating effects observed in tuberculosis patients treated with isoniazid, a hydrazine derivative, led to the discovery of the antidepressant properties of hydrazines and their characterization as monoamine oxidase (MAO) inhibitors.[6]

The deliberate incorporation of a cyclohexane ring can be seen as a logical progression in drug design, applying the concept of molecular simplification and bioisosteric replacement.[4] For instance, the replacement of a 1,3-benzodioxole system with a cyclohexane moiety in the design of novel analgesic and anti-inflammatory agents demonstrates a strategic move to improve the pharmacological profile of a lead compound.[4]

Synthetic Methodologies for Cyclohexane-Based Hydrazine Derivatives

The synthesis of cyclohexane-based hydrazine derivatives typically involves multi-step pathways, starting from commercially available cyclohexane precursors. The following sections detail key synthetic strategies and provide exemplary protocols.

Synthesis of Cyclohexyl-N-Acylhydrazones

A common route to cyclohexyl-N-acylhydrazones involves the condensation of a cyclohexanecarbohydrazide with a suitable aldehyde or ketone.

Experimental Protocol: Synthesis of Cyclohexanecarbohydrazide

-

Reaction Setup: To a solution of cyclohexanecarboxylic acid methyl ester in ethanol, add hydrazine hydrate.

-

Reflux: The reaction mixture is refluxed for a specified period (e.g., 4-8 hours) to facilitate the hydrazinolysis of the ester.

-

Isolation: Upon cooling, the product, cyclohexanecarbohydrazide, often crystallizes out of the solution and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of a Cyclohexyl-N-Acylhydrazone

-

Condensation: Dissolve the synthesized cyclohexanecarbohydrazide and a substituted aromatic aldehyde in a suitable solvent, such as ethanol.

-

Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the condensation reaction.

-

Reaction: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Isolation and Purification: The resulting N-acylhydrazone often precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization.

Synthesis of Cyclohexanecarboxamido Hydrazones

These compounds feature a cyclohexyl amide moiety, which can further enhance their drug-like properties.[5]

Experimental Protocol: Synthesis of 2-(1-(4-chlorophenyl)cyclohexane-carboxamido)-N'-arylidenoacetohydrazides [5]

This synthesis is a multi-step process:

-

Starting Material: The synthesis begins with 2-(4-chlorophenyl)acetic acid.

-

Intermediate Steps: A series of reactions are performed to introduce the cyclohexane ring and the acetohydrazide moiety.

-

Final Condensation: The key hydrazide intermediate is then condensed with various substituted aromatic aldehydes to yield the target hydrazones in good to excellent yields (72-86%).[5]

Reactions Involving Cyclohexanone and Cyclohexane-1,3-dione

Cyclohexanone and its derivatives serve as versatile starting materials for synthesizing various heterocyclic systems incorporating a hydrazine moiety.

-

The reaction of ethyl 2-oxocyclohexane-1-carboxylate with hydrazine hydrate exclusively produces a pyrazolone derivative.[7][8]

-

Cyclohexane-1,3-dione can be reacted with diazonium salts to form key intermediates for the synthesis of novel 1,2,4-triazine derivatives with anti-proliferative activities.[9]

Diagram: Synthetic Pathways to Cyclohexane-Based Hydrazine Derivatives

Caption: Key synthetic routes to cyclohexane-based hydrazine derivatives.

Pharmacological Activities and Structure-Activity Relationships

Cyclohexane-based hydrazine derivatives have been investigated for a wide range of pharmacological activities. The cyclohexane ring plays a crucial role in defining the potency and selectivity of these compounds.

Anti-inflammatory and Analgesic Activities

A series of cyclohexyl-N-acylhydrazones have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[4] These compounds were designed as simplified analogs of a more complex lead molecule, demonstrating that the cyclohexane moiety can effectively replace more elaborate ring systems while retaining or even improving biological activity.[4]

Anticancer Activity

Cyclohexanecarboxamido hydrazones have emerged as a promising class of therapeutic candidates with notable anticancer activity.[5] Additionally, 1,2,4-triazine derivatives synthesized from cyclohexane-1,3-dione have shown potential as anti-proliferative agents and tyrosine kinase inhibitors.[9]

Antimicrobial and Other Activities

The broad-spectrum biological activity of hydrazones, in general, suggests that cyclohexane-based analogs are promising candidates for antimicrobial drug discovery.[10][11] Various hydrazide derivatives have shown activity against bacteria, fungi, and mycobacteria.[11][12] Preliminary screenings of some cyclohexanone-derived compounds have also indicated antimicrobial activity.[7][8]

Table 1: Summary of Pharmacological Activities of Cyclohexane-Based Hydrazine Derivatives

| Compound Class | Pharmacological Activity | Key Structural Features | Reference |

| Cyclohexyl-N-Acylhydrazones | Analgesic, Anti-inflammatory | Cyclohexyl ring replacing a 1,3-benzodioxole system | [4] |

| Cyclohexanecarboxamido Hydrazones | Anticancer, Antioxidant, Antibacterial, Anti-inflammatory | Cyclohexyl amide moiety combined with a hydrazone pharmacophore | [5] |

| 1,2,4-Triazine Derivatives | Anti-proliferative, Tyrosine Kinase Inhibitors | Derived from cyclohexane-1,3-dione | [9] |

| Pyrazolone Derivatives | Antimicrobial (preliminary) | Synthesized from ethyl 2-oxocyclohexane-1-carboxylate | [7][8] |

Analytical and Characterization Techniques

The structural elucidation and purity assessment of newly synthesized cyclohexane-based hydrazine derivatives are crucial for their advancement in the drug development pipeline. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized compounds, providing information about the connectivity of atoms and the chemical environment of protons and carbons.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O (carbonyl), N-H (amine/amide), and C=N (imine) bonds.[5]

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight of the compounds and to assess their purity.[5]

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in a compound, which is used to confirm the empirical formula.[5]

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for both purification and analytical assessment of purity.[13][14]

Diagram: Workflow for Characterization of Novel Derivatives

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. researchgate.net [researchgate.net]

- 3. calcasolutions.com [calcasolutions.com]

- 4. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives | MDPI [mdpi.com]

- 5. Development of novel cyclohexanecarboxamido hydrazones: synthesis, characterization, and functional group tolerance - ProQuest [proquest.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. journal.utripoli.edu.ly [journal.utripoli.edu.ly]

- 9. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. omicsonline.org [omicsonline.org]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iscientific.org [iscientific.org]

- 13. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Predicting the Metabolic Stability of (1-Methylcyclohexyl)hydrazine Motifs

Introduction: The Double-Edged Sword of the Hydrazine Motif in Drug Discovery

The (1-methylcyclohexyl)hydrazine moiety and related hydrazine derivatives represent a fascinating and challenging structural class in medicinal chemistry. These motifs are found in numerous biologically active agents, from monoamine oxidase (MAO) inhibitors used to treat depression and neurodegenerative diseases to potent antihypertensives.[1][2] The unique electronic properties of the N-N bond contribute to their pharmacological activity, often through interactions with enzyme cofactors or active sites.[2]

However, this same chemical reactivity presents a significant challenge for drug development: metabolic instability and the potential for bioactivation into toxic species.[1][3] The biotransformation of hydrazines can lead to the formation of highly reactive intermediates, such as free radicals and diazenes, which can covalently bind to cellular macromolecules, leading to idiosyncratic toxicity, hepatotoxicity, and even carcinogenicity.[1][3][4] Furthermore, many hydrazine derivatives are known mechanism-based inactivators ("suicide substrates") of cytochrome P450 (CYP) enzymes, which can lead to complex drug-drug interactions and unpredictable pharmacokinetic profiles.[1][3][5]

Therefore, for any research program involving the (1-methylcyclohexyl)hydrazine scaffold, a proactive and rigorous assessment of metabolic stability is not merely a routine DMPK (Drug Metabolism and Pharmacokinetics) screen; it is a critical, safety-driven component of lead optimization. This guide provides a technical framework for researchers to understand the metabolic liabilities of this motif and to design and execute a robust predictive workflow, integrating foundational mechanistic knowledge with practical, field-proven in vitro methodologies.

Part 1: Mechanistic Underpinnings of Hydrazine Metabolism

A thorough understanding of the enzymatic pathways responsible for hydrazine biotransformation is essential for interpreting stability data and designing metabolically more robust analogues. The metabolism of hydrazine derivatives is complex and primarily oxidative, catalyzed by several key enzyme superfamilies.[1][3]

Key Enzymatic Pathways

-

Cytochrome P450 (CYP) System: The CYP enzymes, located primarily in the liver's endoplasmic reticulum, are major contributors to the metabolism of hydrazines.[6] They catalyze N-oxidation and C-oxidation reactions. Oxidation of the N-N bond can generate unstable diazene (monoazo) intermediates, which are precursors to reactive carbon-centered radicals.[1][5] This metabolic activation is a primary mechanism for both the pharmacological action and the toxicity of many hydrazines.[3] Several CYP isozymes, including CYP1A2, CYP2B1, and CYP2E1, have been implicated in hydrazine oxidation.[1][3] A significant concern with CYP-mediated hydrazine metabolism is the high potential for mechanism-based inactivation, where a reactive metabolite attacks the enzyme itself, leading to its irreversible inhibition.[3][5]

-

Monoamine Oxidases (MAOs): As mitochondrial-bound flavoenzymes, MAO-A and MAO-B are well-known for their role in the metabolism of neurotransmitters.[2][7] They are also capable of oxidizing a wide range of hydrazine derivatives, particularly those designed as MAO inhibitors.[2] The oxidative deamination process catalyzed by MAOs can also lead to the formation of reactive byproducts like hydrogen peroxide, ammonia, and aldehydes.[7] For monosubstituted hydrazines, this pathway can be a significant route of clearance and bioactivation.

-

Flavin-Containing Monooxygenases (FMOs): FMOs are another class of NADPH-dependent monooxygenases that catalyze the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[8] While often considered a detoxification pathway, FMOs can participate in the N-oxygenation of some hydrazine derivatives, contributing to their overall metabolic profile.[6][8]

-

Peroxidases: Various peroxidases, including those involved in the prostaglandin synthesis system, can also catalyze the one-electron oxidation of hydrazines, leading directly to the formation of free radical species.[1][3]

The interplay of these enzymatic systems dictates the metabolic fate of a (1-methylcyclohexyl)hydrazine-containing compound. A visual summary of these primary metabolic activation pathways is presented below.

Part 2: A Tiered Strategy for Predicting Metabolic Stability

A robust assessment of metabolic stability combines computational predictions with definitive in vitro experiments. This tiered approach allows for early-stage filtering and prioritization before committing resources to more complex and costly assays.

Tier 1: In Silico Computational Assessment

In the initial design phase, computational models can provide a first-pass alert for potential metabolic liabilities. Various QSAR (Quantitative Structure-Activity Relationship) and machine learning models have been developed to predict metabolic stability based on chemical structure.[9][10][11] These tools analyze large datasets of experimentally determined metabolic stability data to identify substructures or physicochemical properties associated with rapid metabolism.

-

Causality: The primary goal here is rapid, low-cost identification of potential "soft spots." For a (1-methylcyclohexyl)hydrazine motif, these models might flag the hydrazine N-N bond or adjacent aliphatic positions as likely sites of metabolism.

-

Limitations: While useful for prioritization, in silico models are predictive, not definitive. Their accuracy is highly dependent on the training dataset, and they may not adequately capture the unique reactivity of less common motifs like substituted hydrazines.[10] They should be used to guide, not replace, experimental work.

Tier 2: In Vitro Experimental Assays

In vitro assays using liver subcellular fractions or whole cells are the gold standard for quantifying metabolic stability. The two most common and essential assays are the microsomal stability assay and the hepatocyte stability assay.

This assay is the workhorse for early-stage ADME screening. It evaluates metabolism mediated primarily by enzymes located in the endoplasmic reticulum, most notably the CYP and FMO systems.[12][13][14]

-

Expertise & Causality: We use liver microsomes because they provide a concentrated and cost-effective source of Phase I metabolic enzymes.[14][15] The assay's reliance on an external cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate), is a key experimental choice.[13][16] CYPs and FMOs are NADPH-dependent, so running parallel incubations with and without NADPH allows us to distinguish between enzyme-mediated metabolism and simple chemical instability. For hydrazine-containing compounds, this is a critical control to ensure the observed disappearance is not due to non-enzymatic oxidation.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol describes a typical procedure for determining the metabolic stability of a test compound.

1. Materials & Reagents:

- Pooled Liver Microsomes (Human, Rat, or other species of interest)

- Test Compound (TC) stock solution (e.g., 10 mM in DMSO)

- Phosphate Buffer (0.1 M, pH 7.4)

- NADPH Regenerating System (NRS) Solution: Contains NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in buffer.[16] This system continuously regenerates NADPH, preventing its depletion during the incubation.

- Positive Control Compounds: Verapamil (high turnover), Diazepam (low turnover).[12]

- Internal Standard (IS) Solution

- Quenching Solution: Ice-cold acetonitrile containing the IS.

- 96-well incubation and collection plates.

2. Assay Workflow:

3. Step-by-Step Methodology:

- Prepare Master Mix: In a centrifuge tube on ice, prepare a master mix of the microsomal suspension and buffer. For a final protein concentration of 0.5 mg/mL, this would be prepared accordingly.[12][13]

- Aliquot Test Compound: Add the test compound working solution to the wells of the 96-well incubation plate to achieve a final concentration of 1 µM. Also include wells for positive and negative controls.

- Pre-incubation: Add the microsomal master mix to the wells containing the test compound. Place the plate in a 37°C incubator with gentle shaking for 5-10 minutes to equilibrate the temperature.[16]

- Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NRS solution to each well. This marks the T=0 time point.[13] For the negative control (-NADPH), add buffer instead of the NRS solution.

- Sample at Timepoints: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from the incubation plate to a collection plate containing ice-cold quenching solution (acetonitrile with internal standard).[12][13][16] The cold solvent immediately stops the enzymatic reaction and precipitates the microsomal proteins.

- Sample Preparation: Once all time points are collected, seal and vortex the collection plate. Centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[16]

- Analysis: Carefully transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The amount of remaining parent compound at each time point is quantified relative to the internal standard.

This assay provides a more physiologically relevant system by using intact liver cells. It accounts for cell permeability and the activity of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their endogenous cofactors.[14][17]

-

Expertise & Causality: The choice to use hepatocytes over microsomes is made when a more comprehensive metabolic profile is needed.[17] If a compound is stable in microsomes, it may still be cleared rapidly in vivo by Phase II conjugation or active transport, processes that are captured in hepatocytes but absent in microsomes.[14][17] This assay is therefore crucial for accurately predicting in vivo hepatic clearance. Cryopreserved primary human hepatocytes are the preferred system for human predictions.[18]

Detailed Experimental Protocol: Hepatocyte Stability Assay

1. Materials & Reagents:

- Cryopreserved Plateable Hepatocytes (Human or other species)

- Hepatocyte Plating and Incubation Media

- Collagen-coated 24- or 48-well plates

- Test Compound (TC) stock solution (e.g., 10 mM in DMSO)

- Positive Control Compounds: Testosterone (Phase I), Umbelliferone (Phase II).[17]

- Internal Standard (IS) Solution

- Quenching Solution: Ice-cold acetonitrile containing the IS.

2. Step-by-Step Methodology:

- Cell Plating: Thaw and plate the cryopreserved hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).[18]

- Prepare Dosing Solution: Prepare the test compound in pre-warmed incubation medium at the final desired concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.1%) to avoid cytotoxicity.[18]

- Initiate Incubation: Remove the plating medium from the hepatocyte monolayer and add the compound dosing solution to start the incubation. Place the plate in a 37°C, 5% CO₂ incubator.[17][19]

- Sample at Timepoints: At each designated time point (e.g., 0, 15, 30, 60, 90, 120 minutes), remove the entire medium from the respective wells and quench immediately by adding ice-cold acetonitrile with internal standard.[17] The cell monolayer is lysed by the solvent.

- Sample Preparation: Scrape the wells to ensure complete cell lysis. Transfer the entire lysate/acetonitrile mixture to a collection plate. Centrifuge at high speed to pellet cell debris and precipitated proteins.

- Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Part 3: Data Analysis and Interpretation

The primary output from these assays is the concentration of the test compound over time. This data is used to calculate key parameters that predict metabolic clearance.

1. Data Processing:

-

The peak area ratio (Test Compound / Internal Standard) is calculated for each time point.

-

The natural logarithm (ln) of the percentage of compound remaining versus the T=0 sample is plotted against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Slope = -k

-

2. Calculation of Key Parameters:

-

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

-

t½ (min) = 0.693 / k

-

-

In Vitro Intrinsic Clearance (CLint): The rate of metabolism normalized to the amount of protein or number of cells used. This is the most important parameter for in vivo extrapolation.[20]

Table 1: Summary of In Vitro Assay Conditions and Data Output

| Parameter | Microsomal Stability Assay | Hepatocyte Stability Assay | Rationale |

| Test System | Pooled Liver Microsomes[12] | Cryopreserved Hepatocytes[18] | Microsomes for Phase I screen; Hepatocytes for overall metabolism. |

| Species | Human, Rat, Mouse, Dog | Human, Rat, Mouse, Dog | Cross-species comparison for preclinical-to-human scaling. |

| TC Conc. | 1 - 3 µM[12] | 1 - 3 µM[12] | Below Km to ensure first-order kinetics. |

| Protein/Cell Conc. | 0.5 mg/mL[12][13] | 0.5 - 1.0 x 10⁶ cells/mL[20] | Standardized concentrations for reproducible results. |

| Cofactor | NADPH Regenerating System[12] | Endogenous | NRS required for CYPs; hepatocytes have all necessary cofactors. |

| Time Points (min) | 0, 5, 15, 30, 45, 60[12] | 0, 15, 30, 60, 90, 120[20] | Broader range for hepatocytes to capture slower processes. |

| Primary Output | % Remaining vs. Time | % Remaining vs. Time | Raw data for calculating kinetic parameters. |

| Calculated Metrics | t½, CLint (µL/min/mg)[13] | t½, CLint (µL/min/10⁶ cells)[20] | Standardized metrics for ranking and in vivo prediction. |

Interpreting the Results: A Decision-Making Framework

The data from these assays guide critical decisions in a drug discovery project. The following logic tree illustrates an interpretation workflow.

Conclusion

The (1-methylcyclohexyl)hydrazine motif holds significant potential for therapeutic innovation but carries inherent metabolic risks. A deep, mechanistically grounded understanding of hydrazine biotransformation is paramount. By employing a tiered strategy that begins with in silico assessment and progresses to rigorous in vitro characterization using microsomal and hepatocyte stability assays, drug development teams can effectively identify and mitigate metabolic liabilities early in the discovery process. The detailed protocols and interpretation frameworks provided in this guide offer a self-validating system to generate reliable, decision-driving data, ultimately enabling the design of safer and more effective medicines.

References

-

Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. Journal of Drug Metabolism & Toxicology, 5(3). [Link]

-

Cyprotex (Evotec). (n.d.). Hepatocyte Stability. Retrieved from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Cyprotex (Evotec). (n.d.). Microsomal Stability. Retrieved from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. ResearchGate. [Link]

-

Sinha, B. K. (2014). Structure of hydralazine and formation of various reactive metabolites, catalyzed either by metal ions or enzymes. ResearchGate. [Link]

-

Kalgutkar, A. S., & Baillie, T. A. (2012). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. ResearchGate. [Link]

-

Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

-

Prough, R. A., & Tweedy, B. D. (1981). Oxidative metabolism of some hydrazine derivatives by rat liver and lung tissue fractions. PubMed. [Link]

-

Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. ResearchGate. [Link]

-

Jenner, A. M., & Timbrell, J. A. (1994). In vitro microsomal metabolism of hydrazine. PubMed. [Link]

-

Binda, C., et al. (2011). Monoamine oxidase inactivation: from pathophysiology to therapeutics. PMC. [Link]

-

Kalgutkar, A. S., & Baillie, T. A. (2012). On Mechanisms of Reactive Metabolite Formation from Drugs. ResearchGate. [Link]

-

Chen, L., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics. [Link]

-

Ak, S., & Küçükgüzel, I. (2023). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. DergiPark. [Link]

-

A-ivf. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]

-

Küçükgüzel, Ş. G., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC. [Link]

-

Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Hines, R. N., & Prough, R. A. (1980). The interactions of hydrazine derivatives with rat-hepatic cytochrome P-450. PubMed. [Link]

-

Clineschmidt, C. M., & Horita, A. (1969). Inhibition of monoamine oxidase by substituted hydrazines. PMC. [Link]

-

ATSDR. (1997). Background Information for Hydrazine Compounds. NCBI. [Link]

-

Kim, J., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. PMC. [Link]

-

Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

-

Chen, Y., et al. (2018). CYP3A-Mediated Generation of Aldehyde and Hydrazine in Atazanavir Metabolism. PMC. [Link]

-

Jenner, A. M. (1993). STUDIES ON THE METABOLISM AND TOXICITY OF HYDRAZINE IN THE~RAT. UCL Discovery. [Link]

-

Timbrell, J. A. (1992). Study of Hydrazine Metabolism and Toxicity. DTIC. [Link]

-

Rendić, S., & Guengerich, F. P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. PMC. [Link]

-

Li, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. [Link]

-

da Silva, L. L., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC. [Link]

-

Li, Y., et al. (2024). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. PMC. [Link]

-

Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Hydrazine. Science Alert. [Link]

-

Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI. [Link]

-

Austin, N., et al. (2017). A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. ResearchGate. [Link]

-

Weerapana, E., et al. (2010). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PMC. [Link]

Sources

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. The interactions of hydrazine derivatives with rat-hepatic cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro microsomal metabolism of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MetStabOn—Online Platform for Metabolic Stability Predictions [mdpi.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 18. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. protocols.io [protocols.io]

- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Methodological & Application

Protocol for preparing (1-Methylcyclohexyl)hydrazine from cyclohexanone

Technical Application Note: Scalable Synthesis of (1-Methylcyclohexyl)hydrazine

Executive Summary

This application note details a robust, three-step protocol for the synthesis of (1-methylcyclohexyl)hydrazine (Target ) starting from cyclohexanone. While primary and secondary hydrazines are commonly synthesized via hydrazone reduction, this target features a tertiary amine structure, rendering reductive amination impossible.

Consequently, this protocol utilizes a Nucleophilic Substitution (

Key Performance Indicators (KPIs):

-

Target Yield: 40–55% (Overall)

-

Purity: >98% (as Oxalate Salt)

Reaction Architecture

The synthesis proceeds through Grignard addition, conversion to a tertiary chloride, and subsequent hydrazination.

Figure 1: Synthetic pathway highlighting the critical tertiary chloride intermediate and potential elimination side-path.

Critical Safety Protocol

-

Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Use only in a functioning fume hood. Avoid contact with metal oxides (catalytic decomposition).

-

Methylmagnesium Bromide: Pyrophoric. Requires strictly anhydrous conditions.

-

Tertiary Chlorides: Unstable; prone to hydrolysis and elimination. Store at -20°C if not used immediately.

Detailed Experimental Protocols

Step 1: Preparation of 1-Methylcyclohexanol

Rationale: Creation of the quaternary carbon center via nucleophilic addition.

Reagents:

-

Cyclohexanone (Reagent Grade)

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Ammonium chloride (sat. aq.)

Procedure:

-

Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser, addition funnel, and

inlet. -

Addition: Charge MeMgBr (1.2 equiv) into the flask. Cool to 0°C.

-

Reaction: Dropwise add Cyclohexanone (1.0 equiv) in anhydrous ether over 45 mins. Maintain internal temp <10°C.

-

Workup: Quench slowly with sat.

. Extract with ether (3x). -

Purification: Dry organic layer (

) and concentrate. Distill under reduced pressure (bp ~65°C @ 15 mmHg) to obtain a colorless oil.

Step 2: Conversion to 1-Chloro-1-methylcyclohexane

Rationale: Conversion of the hydroxyl group to a good leaving group. Note:

Reagents:

Procedure:

-

Mixing: In a separatory funnel, combine 1-Methylcyclohexanol (1.0 equiv) and Conc. HCl (3.0 equiv).

-

Agitation: Shake vigorously for 10–15 minutes. The mixture will become turbid and separate into two layers.

-

Separation: Isolate the top organic layer (alkyl chloride).

-

Wash: Wash rapidly with cold water, then 5%

, then brine. -

Stabilization: Dry over

(granular). Do not distill unless necessary (prone to elimination). Use immediately in Step 3.

Step 3: Synthesis of (1-Methylcyclohexyl)hydrazine

Rationale: Nucleophilic substitution. A massive excess of hydrazine is required to favor substitution (

Reagents:

-

1-Chloro-1-methylcyclohexane (Freshly prepared)

-

Hydrazine Hydrate (80% or 100%, 10.0 equiv )

-

Ethanol (Co-solvent, optional)

Procedure:

-

Charge: Place Hydrazine Hydrate (10 equiv) in a flask equipped with a reflux condenser. Heat to 60°C.

-

Addition: Add 1-Chloro-1-methylcyclohexane dropwise over 1 hour.

-

Note: Vigorous stirring is essential to maximize surface contact.

-

-

Reflux: Heat the mixture to mild reflux (approx. 90–100°C) for 4–6 hours.

-

Monitoring: Monitor consumption of chloride via GC (look for disappearance of starting material and appearance of alkene side product).

-

Workup:

-

Cool to room temperature.

-

Extract with ether or DCM.

-

Wash organic layer with 50% NaOH (to keep hydrazine in organic phase) then brine.

-

Dry over

.

-

Purification & Stabilization (The Oxalate Method)

Free hydrazine bases are prone to oxidation and are difficult to distill from side products (alkenes). The industry-standard method for isolation is salt formation.

Protocol:

-

Dissolve the crude oil from Step 3 in a minimal amount of hot Ethanol.

-

Add a stoichiometric amount of Oxalic Acid (dissolved in hot ethanol).

-

Cool slowly to 4°C. The (1-Methylcyclohexyl)hydrazine oxalate will crystallize.

-

Filter and wash with cold ether.

-

Storage: Store the oxalate salt in a desiccator. It is stable for months.

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | White Crystalline Solid | As Oxalate Salt |

| Melting Point | 145–150°C (dec) | Typical for tert-alkyl hydrazine oxalates |

| Solubility | Water (High), Ether (Low) | Free base is soluble in organics |

| Major Impurity | 1-Methylcyclohexene | Removed during crystallization |

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common yield-limiting factors.

-

Elimination vs. Substitution: Tertiary halides are highly prone to E2 elimination with bases (like hydrazine). If alkene yield is high, lower the temperature and ensure the hydrazine hydrate is highly concentrated (reducing water content helps favor nucleophilicity over basicity in some contexts, though water stabilizes the transition state).

-

Bis-Alkylation: If the di-substituted hydrazine is observed, increase the molar ratio of Hydrazine:Chloride.

References

-

Smith, P. A. S. (1956). The Preparation of Tertiary Alkyl Hydrazines. Journal of the American Chemical Society, 78(12), 2825–2828. Link

-

Organic Syntheses. 2-Chlorocyclohexanol and related halide preparations. Coll. Vol. 1, p. 158. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical.

-

ChemicalBook. 1-Chloro-1-methylcyclohexane Properties and Synthesis. Link

Sources

Optimization of hydrazone formation using 1-methylcyclohexyl derivatives

Application Note: High-Efficiency Hydrazone Formation for Sterically Congested Scaffolds Subtitle: Optimization Strategies for 1-Methylcyclohexyl Derivatives and Hindered Ketones

Executive Summary

Hydrazone formation is a cornerstone reaction in bioconjugation, drug discovery, and dynamic combinatorial chemistry. However, when applied to sterically hindered substrates —specifically 1-methylcyclohexyl derivatives (e.g., 1-(1-methylcyclohexyl)ethan-1-one or (1-methylcyclohexyl)hydrazine)—standard protocols often fail. The quaternary carbon adjacent to the reaction center creates a "steric wall," significantly reducing the rate of nucleophilic attack and shifting the equilibrium toward hydrolysis.

This guide details an optimized protocol for overcoming these kinetic barriers. By transitioning from classical acid catalysis to nucleophilic catalysis (aniline-mediated) and strictly controlling water activity, reaction yields can be improved from <20% to >90% for these demanding substrates.

The Challenge: Sterics vs. Kinetics

In 1-methylcyclohexyl systems, the gem-dimethyl-like effect imposes severe steric crowding.

-

Substrate Class: 1-methylcyclohexyl ketones (hindered electrophiles) or (1-methylcyclohexyl)hydrazines (hindered nucleophiles).

-

Kinetic Penalty: The transition state for the initial nucleophilic attack is destabilized by the bulk of the cyclohexane ring and the methyl group.

-

Thermodynamic Penalty: The resulting hydrazone C=N bond is often less stable due to strain, making the reaction highly reversible and sensitive to water.

The Solution: We utilize Aniline Nucleophilic Catalysis .[1][2][3] Aniline acts as a "conveyor belt," reacting rapidly with the ketone to form a Schiff base (imine), which is more electrophilic than the ketone. The hydrazine then attacks this imine (transimination), forming the final hydrazone.

Mechanistic Insight & Visualization

The following diagram illustrates the difference between the slow, direct pathway and the accelerated aniline-catalyzed pathway.

Figure 1: The Aniline Catalytic Cycle. The catalyst circumvents the steric barrier by forming a reactive Schiff base intermediate.

Critical Optimization Parameters

| Parameter | Standard Condition | Optimized for 1-Me-Cyclohexyl | Rationale |

| pH | Neutral (pH 7) | pH 4.5 – 5.0 | At pH < 4, hydrazine is protonated (unreactive). At pH > 6, acid catalysis is too weak. pH 4.5 is the "Goldilocks" zone. |

| Catalyst | Acetic Acid | 100 mM Aniline (or p-phenylenediamine) | Aniline forms the imine intermediate 10–100x faster than direct hydrazine attack. |

| Solvent | Methanol | Anhydrous MeOH or MeCN | Water drives the equilibrium backward. For hindered systems, strict anhydrous conditions are vital. |

| Concentration | 10–50 mM | 100–200 mM | Second-order kinetics demand high concentrations to overcome steric repulsion. |

| Water Removal | None | 4Å Molecular Sieves | Physical removal of water is required to push the equilibrium to completion (Le Chatelier's principle). |

Experimental Protocols

Protocol A: The "Gold Standard" (Aniline-Catalyzed)

Recommended for valuable substrates or when >90% yield is required.

Reagents:

-

Substrate: 1-(1-methylcyclohexyl)ethan-1-one (1.0 equiv)

-

Nucleophile: Hydrazine derivative (1.2 equiv)

-

Catalyst: Aniline (0.1 – 1.0 equiv) or p-methoxyaniline (for faster rates)

-

Solvent: Anhydrous Methanol (MeOH)

-

Additive: 4Å Molecular Sieves (activated)

Step-by-Step:

-

Preparation: Flame-dry a reaction vial and add activated 4Å molecular sieves (200 mg/mmol substrate).

-

Solvation: Dissolve the ketone (1.0 equiv) and Aniline (0.1 equiv) in anhydrous MeOH. The concentration of the ketone should be 0.1 M .

-

Acidification: Adjust the pH to ~4.5 using glacial acetic acid. Tip: In MeOH, add acetic acid until a wet pH strip reads ~5.

-

Addition: Add the hydrazine (1.2 equiv) in one portion.

-

Incubation: Seal the vial and stir at 40°C for 4–16 hours.

-

Note: While room temperature works for simple ketones, 1-methylcyclohexyl derivatives require mild heating (40–50°C) to overcome the activation energy barrier.

-

-

Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the ketone peak. The Schiff base intermediate may be visible transiently.

-

Workup: Filter off the sieves. Concentrate the solvent. Purify via silica gel chromatography (often requiring a basic modifier like 1% Et3N to prevent hydrolysis on the column).

Protocol B: Microwave-Assisted (Solvent-Free)

Recommended for extremely unreactive/bulky substrates.

-

Mix the ketone (1.0 equiv) and hydrazine (1.5 equiv) neat (no solvent) in a microwave vial.

-

Add 1 drop of concentrated HCl or p-TsOH.

-

Irradiate at 100°C for 10–20 minutes .

-

Dissolve the melt in EtOAc, wash with NaHCO3, and purify.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (0% conversion) | Hydrazine protonation | Check pH. If < 4.0, add Et3N. Ensure you are using the free base hydrazine, or add base if using hydrazine HCl salt. |

| Stalled Reaction (~50% conversion) | Equilibrium limit / Water | Add more molecular sieves. Switch solvent to Toluene and use a Dean-Stark trap to azeotrope water. |

| Multiple Spots on TLC | Isomerization / Hydrolysis | Hydrazones can exist as E/Z isomers. This is normal. If the spot streaks, the product is hydrolyzing on silica; add 1% Et3N to the eluent. |

| Slow Kinetics | Steric Bulk | Switch catalyst to p-phenylenediamine (more nucleophilic than aniline) or increase temperature to 60°C. |

References

-

Dirksen, A., & Dawson, P. E. (2008). "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." ACS Chemical Biology, 3(1), 27-36. Link

- Key Insight: Establishes aniline as the superior catalyst for hydrazone formation

-

Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. Link

- Key Insight: detailed analysis of stability, crucial for hindered systems where equilibrium is precarious.

-

Crisalli, P., & Kool, E. T. (2013). "Importance of ortho Proton Donors in Catalysis of Hydrazone Formation." Journal of Organic Chemistry, 78(3), 1184-1189. Link

- Key Insight: Discusses anthranilic acid derivatives as next-generation catalysts for difficult substr

-

BenchChem Technical Support. (2025). "Conjugation to Sterically Hindered Ketones." BenchChem Application Notes. Link

- Key Insight: Practical industrial protocols for sterically hindered conjug

Sources

- 1. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for (1-Methylcyclohexyl)hydrazine hydrochloride salts

Technical Support Center: Purification of (1-Methylcyclohexyl)hydrazine Hydrochloride

Topic: Purification & Troubleshooting Guide for (1-Methylcyclohexyl)hydrazine Hydrochloride Audience: Chemical Process Engineers, Medicinal Chemists, and R&D Scientists Version: 2.1 (Current)[1]

Executive Summary & Technical Context

(1-Methylcyclohexyl)hydrazine hydrochloride (CAS: 680186-97-4) is a sterically hindered hydrazine derivative, primarily utilized as a building block for pyrazoles and indazoles in pharmaceutical synthesis. Unlike simple alkyl hydrazines, the bulky 1-methylcyclohexyl group imparts unique solubility and stability challenges.

Critical Quality Attributes (CQAs):

-

Oxidative Instability: The free base is highly susceptible to air oxidation, forming azo/azoxy impurities. The hydrochloride salt is the preferred storage form but can degrade if excess acid or moisture is present.

-

Lipophilicity: The cyclohexyl ring increases solubility in organic solvents compared to simple hydrazine salts, often leading to "oiling out" rather than crystallization during purification.

-

Genotoxicity: As a hydrazine derivative, strict control of unreacted hydrazine (starting material) is required (<10 ppm for final drug substances).

Troubleshooting Guide (Q&A Format)

This section addresses real-world scenarios reported by process chemists.

Issue 1: "My product is oiling out instead of crystallizing."

Q: I dissolved the crude salt in hot ethanol and added diethyl ether, but a sticky yellow oil separated at the bottom. How do I get crystals?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solute is generated faster than the crystal lattice can form, or when the temperature is above the melting point of the solvated salt.

Corrective Protocol:

-

Re-dissolve: Heat the mixture until the oil redissolves. If it doesn't, add small aliquots of the polar solvent (Ethanol/Methanol) until homogeneous.

-

Temperature Control: Do not cool rapidly to 0°C. Cool slowly to room temperature with vigorous stirring.

-

Seeding: Add a seed crystal of pure material at the cloud point (approx. 25-30°C).

-

Anti-Solvent Switch: Diethyl ether is very non-polar. Switch to a slightly more polar anti-solvent like MTBE (Methyl tert-butyl ether) or Ethyl Acetate . The reduced polarity gap prevents rapid crashing out.

Issue 2: "The salt has a persistent yellow/orange tint."

Q: The material should be white, but it remains off-white or yellow even after recrystallization.[1] Is this an impurity?

A: Yes. The yellow color typically indicates the presence of azo compounds (oxidation products) or trace hydrazones formed from unreacted cyclohexanone (starting material).

Corrective Protocol:

-

Wash with Non-Polar Solvent: Triturate the solid with cold hexanes or pentane. The lipophilic azo impurities are often more soluble in hydrocarbons than the hydrazine salt.

-

Recrystallization with Antioxidant: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).[1] You may add a trace (<0.1%) of EDTA to chelate metal ions that catalyze oxidation, though this is rare for this specific salt.

-

Check Starting Material: If the color persists, check for 1-methylcyclohexanone azine .[1] This impurity requires acid hydrolysis to remove.

Issue 3: "High levels of residual Hydrazine are detected."

Q: Our HPLC shows >500 ppm of unsubstituted hydrazine. How do we remove it efficiently?

A: Unsubstituted hydrazine co-crystallizes easily with alkyl hydrazine salts.[1]

Corrective Protocol:

-

Methanol/Isopropanol Wash: Unsubstituted hydrazine hydrochloride is significantly less soluble in Isopropanol (IPA) than in Methanol.

-

The "IPA Crash" Method: Dissolve your crude product in a minimum amount of hot Methanol. Add 5 volumes of hot Isopropanol. Distill off the Methanol (via rotavap or fractional distillation). The (1-Methylcyclohexyl)hydrazine HCl should remain in solution longer, while hydrazine dihydrochloride precipitates first (due to lower solubility in IPA). Filter off the first precipitate, then cool the filtrate to recover your product.

Experimental Protocols

Protocol A: Standard Recrystallization (The "Gold Standard")

Best for removing general organic impurities and improving physical form.[1]

Reagents:

-

Solvent: Methanol (MeOH) (anhydrous)

-

Anti-solvent: Diethyl Ether (Et2O) or MTBE

-

Atmosphere: Nitrogen balloon

Step-by-Step:

-

Dissolution: Place 10 g of crude (1-Methylcyclohexyl)hydrazine HCl in a 250 mL round-bottom flask.

-

Add Methanol (30 mL) . Heat to reflux (65°C) with stirring until fully dissolved.

-

Note: If insolubles remain (likely inorganic salts like NaCl or N2H4·2HCl), filter hot through a sintered glass funnel.

-

-

Concentration: If the solution is very dilute, concentrate under vacuum until the total volume is approx. 15-20 mL.

-

Precipitation: Remove from heat. While still warm (~40°C), add Diethyl Ether (40-50 mL) dropwise via an addition funnel until a permanent turbidity (cloudiness) is observed.

-

Crystallization: Stop stirring. Allow the flask to cool to room temperature undisturbed for 2 hours. Then place in a fridge (4°C) for 12 hours.

-

Isolation: Filter the white needles under nitrogen (using a Schlenk frit if possible to avoid moisture).

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Salt Formation from Free Base

Use this if you have the oily free base and need to generate the stable salt.

Step-by-Step:

-

Dissolve the crude (1-Methylcyclohexyl)hydrazine free base in Diethyl Ether (10 mL per gram).

-

Cool to 0°C in an ice bath.

-

Slowly add 2M HCl in Diethyl Ether (or Dioxane) dropwise.

-

Critical: Do not use aqueous HCl, or you will struggle to dry the salt.

-

-

A white precipitate will form immediately.

-

Stir for 30 minutes at 0°C.

-

Filter and wash with cold ether.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purification based on the physical state and impurity profile of the crude material.

Caption: Purification decision tree optimizing solvent choice based on impurity profile and physical state.

Summary Data Tables

Table 1: Solubility Profile of (1-Methylcyclohexyl)hydrazine HCl

Data estimated based on structural analogs (Cyclohexylhydrazine HCl).[1]

| Solvent | Solubility (25°C) | Solubility (Boiling) | Application |

| Water | High | Very High | Not recommended (hard to dry).[1] |

| Methanol | High | Very High | Primary solvent for dissolution. |

| Ethanol | Moderate | High | Good alternative to MeOH. |

| Isopropanol | Low | Moderate | Excellent anti-solvent or for "crashing out" impurities. |

| Diethyl Ether | Insoluble | Insoluble | Primary anti-solvent. |

| Hexane | Insoluble | Insoluble | Used to wash away oily impurities. |

FAQs

Q: How should I store the purified salt? A: Store in a tightly sealed amber vial under an inert atmosphere (Argon/Nitrogen) at -20°C. Hydrazine salts are hygroscopic; moisture absorption will accelerate degradation.[1]

Q: Can I use UV detection for HPLC analysis? A: (1-Methylcyclohexyl)hydrazine lacks a strong chromophore (no aromatic ring).[1] You must use Refractive Index (RI) detection, ELSD , or derivatize the sample with benzaldehyde (forming a hydrazone) to detect it via UV at ~254 nm [1].

Q: Is the salt mono- or dihydrochloride? A: Typically, the monohydrochloride (1:1) is the stable form. The second nitrogen is not basic enough to hold a proton stably in the solid state without losing HCl gas. Ensure your stoichiometry calculations assume the monohydrochloride (MW ≈ 164.68 g/mol ).

References

-

Analytical Derivatization : United States Pharmacopeia (USP).[1] "Hydralazine Hydrochloride: Limit of Hydrazine." USP 43-NF 38. (Standard method for hydrazine detection via benzaldehyde derivatization). Link

-

General Hydrazine Synthesis : Wender, P. A.; Eissenstat, M. A.; Sapuppo, N.; Ziegler, F. E. (1982). "Methyl 2-(1-Cyanocyclohexyl)hydrazine Carboxylate".[2] Organic Syntheses, 61, 48. (Describes analogous cyclohexyl hydrazine purification). Link

-

Safety & Handling : PubChem. "(1-Methylcyclohexyl)hydrazine". National Library of Medicine. (Safety data and physical properties). Link

-

Purification of Alkyl Hydrazines : Smith, P. A. S. (1963).[1] The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (Classic text on hydrazine solubility and salt formation).

Sources

Technical Support Center: Solving Solubility Issues of (1-Methylcyclohexyl)hydrazine in Aqueous Media

Welcome to the technical support center for (1-Methylcyclohexyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted alkylhydrazine, (1-Methylcyclohexyl)hydrazine presents unique handling requirements due to its chemical properties. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this compound into your aqueous experimental systems.

Understanding the Challenge: Physicochemical Properties

(1-Methylcyclohexyl)hydrazine (C₇H₁₆N₂) is an aliphatic hydrazine derivative.[1] Its structure, featuring a bulky and hydrophobic methylcyclohexyl group, is the primary reason for its limited solubility in neutral aqueous solutions. While lower aliphatic hydrazines are often water-soluble, increasing the size of the alkyl substituent decreases aqueous solubility.[2][3]

Here is a summary of the predicted physicochemical properties for (1-Methylcyclohexyl)hydrazine:

| Property | Predicted Value | Source | Significance for Solubility |

| Molecular Formula | C₇H₁₆N₂ | [4] | - |

| Molecular Weight | 128.22 g/mol | [4] | Influences molar concentration calculations. |

| XlogP | 1.0 | [4] | Indicates a degree of lipophilicity, suggesting poor water solubility. |

| Basicity (pKa) | ~8 (inferred) | [5] | The hydrazine moiety is basic. The pKa of the conjugate acid is expected to be around 8, similar to hydrazine. This is the key to pH-based solubilization. |

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers face when working with (1-Methylcyclohexyl)hydrazine.

Q1: I've added (1-Methylcyclohexyl)hydrazine to my neutral buffer (pH 7.4), and it's not dissolving. What's wrong?

This is expected behavior. The (1-Methylcyclohexyl)hydrazine molecule is a weak base with a large, nonpolar alkyl group. In its neutral (free base) form at neutral pH, its interaction with water is limited, leading to poor solubility. To dissolve it, you need to convert it into its more soluble, protonated salt form.

Q2: What is the fastest way to get it into solution for a quick screening experiment?

The most direct method is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute this stock into your aqueous buffer. However, be mindful of the final solvent concentration in your experiment, as it may affect your biological system. For direct aqueous dissolution, acidification is the recommended approach.

Q3: Can I heat the solution to help it dissolve?

Gentle warming can be attempted, but it is generally not recommended as a primary strategy. Hydrazine and its derivatives can be thermally unstable.[6] More importantly, they are susceptible to oxidation, and reaction rates, including degradation, increase with temperature.[2] If you do apply gentle heat, ensure it is done under an inert atmosphere (e.g., nitrogen or argon).

Q4: My solution of (1-Methylcyclohexyl)hydrazine turned yellow or brown upon standing. What happened?

This discoloration is a common indicator of oxidation and degradation. Hydrazines are potent reducing agents and readily react with atmospheric oxygen.[2] This process can be accelerated by light, elevated temperatures, and the presence of metal ions. To prevent this, always use degassed solvents and consider working under an inert atmosphere. Prepare solutions fresh for each experiment to ensure the integrity of your compound.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to overcoming common experimental hurdles.

Logical Flow for Troubleshooting Solubility Issues

The following diagram outlines the decision-making process when you encounter a solubility problem with (1-Methylcyclohexyl)hydrazine.

Caption: Troubleshooting workflow for (1-Methylcyclohexyl)hydrazine.

Problem: Compound is insoluble in neutral or basic buffers.

-

Root Cause: At neutral or basic pH, the compound exists as the non-protonated free base, which is poorly water-soluble due to its hydrophobic alkyl group.

-

Solution: pH Adjustment. The hydrazine moiety is basic. By lowering the pH of the aqueous medium, you protonate the hydrazine, forming a hydrazinium salt. This ionic species is significantly more soluble in water. A pH of 2 units below the pKa of the conjugate acid is generally sufficient for full protonation and solubilization. Since the pKa is estimated to be around 8, a pH of 6 or lower should be effective.

Mechanism of pH-Dependent Solubility

Caption: Equilibrium between the free base and its soluble salt.

Problem: The compound precipitates out of an acidic solution over time.

-

Root Cause 1: pH shift. The buffer capacity of your solution may be insufficient, leading to a gradual increase in pH and subsequent precipitation of the free base.

-

Solution 1: Confirm the pH of your final solution and ensure your buffer has adequate capacity at the target pH.

-

Root Cause 2: High concentration. You may be exceeding the solubility limit even for the salt form, especially at higher concentrations.

-

Solution 2: Consider using a combination of pH adjustment and a water-miscible co-solvent (e.g., DMSO, ethanol) to further enhance solubility. See Protocol 2 for guidance.

Detailed Experimental Protocols

Safety First: (1-Methylcyclohexyl)hydrazine is a hydrazine derivative and should be handled with appropriate caution. Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Hydrazine derivatives are potentially toxic.[1]

Protocol 1: Solubilization by pH Adjustment

This is the primary and most recommended method for dissolving (1-Methylcyclohexyl)hydrazine in aqueous media.

-

Prepare Your Buffer: Start with your desired aqueous buffer (e.g., phosphate, acetate) at a pH slightly above your target final pH. It is crucial to use degassed buffer to minimize oxidation. To degas, sparge the buffer with an inert gas like nitrogen or argon for at least 30 minutes.

-

Weigh the Compound: Accurately weigh the desired amount of (1-Methylcyclohexyl)hydrazine.

-

Create a Slurry: Add a small amount of the degassed buffer to the solid compound to create a slurry. This improves wetting.

-

Acidify: While stirring, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise to the slurry. Monitor the pH of the solution continuously.

-

Dissolve: Continue adding the acid until the compound fully dissolves. The target pH should ideally be between 4 and 6.

-

Final Volume Adjustment: Once the compound is dissolved, add the remaining degassed buffer to reach your final desired volume and concentration.

-

Confirm pH: Check the final pH of the solution and adjust if necessary.

Protocol 2: Preparation of a Co-Solvent System

This method is useful if pH adjustment alone is insufficient or if you need to avoid a highly acidic environment.

-

Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or Propylene Glycol.

-

Prepare a Concentrated Stock: Dissolve the (1-Methylcyclohexyl)hydrazine in the smallest necessary volume of your chosen co-solvent to create a high-concentration stock solution.

-

Dilute into Aqueous Medium: While vortexing or stirring the aqueous buffer, slowly add the required volume of the organic stock solution. The slow addition to a vortexing solution helps prevent localized high concentrations that can cause precipitation.

-

Observe for Precipitation: After dilution, observe the solution carefully to ensure the compound remains dissolved. If precipitation occurs, you may need to increase the percentage of the co-solvent or combine this method with partial pH adjustment.

-

Final Concentration Check: Be aware of the final percentage of the organic solvent in your working solution. It is critical to run a vehicle control (buffer + co-solvent) in your experiments to account for any effects of the solvent itself.

Summary of Solubilization Strategies

| Strategy | Pros | Cons | Best For |

| pH Adjustment | - High solubility increase- Simple and direct- Avoids organic solvents | - Requires an acidic environment which may not be suitable for all experiments- Potential for pH-dependent degradation | Most aqueous-based experiments where a pH between 4 and 6 is tolerable. |

| Co-solvents | - Effective at increasing solubility- Can be used closer to neutral pH | - Organic solvent may interfere with the experiment- Potential for compound to precipitate upon dilution | Experiments sensitive to pH changes, or when very high concentrations are required. |

| Pre-formed Salt | - Convenient (if commercially available)- Dissolves directly in water/buffer | - Not always available for purchase- May still require some pH control to prevent conversion to free base | Direct use in experiments without the need for pH titration, simplifying solution preparation.[7][8] |

Stability and Handling Recommendations

-

Atmosphere: Due to its sensitivity to oxidation, always handle (1-Methylcyclohexyl)hydrazine and its solutions under an inert atmosphere (nitrogen or argon) when possible.

-

Solvents: Use high-purity, degassed solvents for all solution preparations.

-

Storage: Store the solid compound under cool, dry conditions, and away from light. Solutions should be prepared fresh before each use and not stored for extended periods. If short-term storage is necessary, store at 2-8°C under an inert atmosphere.

-

Material Compatibility: Avoid contact with materials that can catalyze decomposition, such as certain metals. Use glass or polypropylene labware.

By understanding the chemical nature of (1-Methylcyclohexyl)hydrazine and applying these systematic troubleshooting and handling procedures, you can overcome solubility challenges and ensure the reliability and reproducibility of your experimental results.

References

-

Jain, A., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

- Google Patents. (1969). Process for manufacture of hydrazine and alkyl substituted hydrazines.

-

Kolis, S. P., et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC. Available at: [Link]

-

DTIC. (1951). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Available at: [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]

-

Wikipedia. Hydrazines. Available at: [Link]

-

National Center for Biotechnology Information. (1995). Toxicological Profile for Hydrazines. Available at: [Link]

- Science of Synthesis. (2008). Product Class 7: Hydrazines and Hydrazinium Salts. Thieme.

-

Cagnet, S., et al. (2013). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at: [Link]

-

PubChemLite. (1-methylcyclohexyl)hydrazine (C7H16N2). Available at: [Link]

-

Gliszczyńska, A., et al. (2017). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC. Available at: [Link]

-

Cheméo. Hydrazine, (1-methylpropyl)-. Available at: [Link]

-

IARC Monographs. (2016). HYDRAZINE. Available at: [Link]

-

Reddit. (2012). Why is the pKa of hydrazine so low? Available at: [Link]

-

PubChem. 1-Methyl-1-(m-tolyl)hydrazine | C8H12N2 | CID 827964. Available at: [Link]

-

Wikipedia. 1-Methylcyclohexene. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Hydrazines - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - (1-methylcyclohexyl)hydrazine (C7H16N2) [pubchemlite.lcsb.uni.lu]

- 5. reddit.com [reddit.com]

- 6. US3454361A - Process for manufacture of hydrazine and alkyl substituted hydrazines - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

Minimizing side reactions during (1-Methylcyclohexyl)hydrazine alkylation

This technical guide addresses the specific challenges of alkylating (1-Methylcyclohexyl)hydrazine . Due to the tertiary carbon at the

Topic: Minimizing Side Reactions & Optimizing Selectivity Doc ID: TSC-HYD-001-MC Status: Active / Verified

Executive Summary: The "Tertiary" Challenge

The alkylation of (1-Methylcyclohexyl)hydrazine is not a standard amine alkylation. You are working with a tertiary alkyl hydrazine . This structural feature dictates two critical failure modes that do not occur with primary or secondary alkyl hydrazines:

-

E1 Elimination Risk: The 1-methylcyclohexyl group is a "t-butyl analog." The C-N bond is prone to heterolytic cleavage under acidic or thermal stress, ejecting hydrazine and forming 1-methylcyclohexene .

-

Steric Deactivation: The

nitrogen is buried. Standard

Diagnostic Logic & Failure Pathways

Before adjusting your protocol, identify which specific side reaction is dominating your mixture.

Figure 1: Reaction landscape for tertiary alkyl hydrazines. Note that the Elimination pathway is irreversible and substrate-destructive.

Troubleshooting Modules (FAQs)

Module A: Stability & Elimination (The "Disappearing Substrate")

Q: My starting material is vanishing, and I see a non-polar spot on TLC that isn't my product. NMR shows vinylic protons. What happened?

A: You have triggered E1 Elimination .

Because your hydrazine is attached to a tertiary carbon, the C-N bond is weaker than in primary hydrazines. If the terminal amine is protonated (or coordinated to a strong Lewis acid), it becomes a good leaving group (

-

Immediate Fix:

-

Stop using strong acids: Avoid HCl or

catalysts. -

Switch to Lewis Acids: If activating a carbonyl for reductive amination, use mild Lewis acids like

or simply rely on acetic acid (AcOH) buffers (pH 4-5). -

Temperature Control: Keep reaction temperatures below 40°C. Tertiary hydrazines are thermally sensitive.

-

Module B: Controlling Over-Alkylation

Q: I am trying to add one alkyl group using an alkyl halide, but I get a mix of mono-, di-, and tri-alkylated products.

A: Direct alkylation with alkyl halides is unsuitable for hydrazines due to the "Poly-alkylation Effect." The product (secondary hydrazine) is often more nucleophilic than the starting material.

-

The Solution: Reductive Alkylation (Reductive Amination) Instead of

, use the corresponding Aldehyde/Ketone + Reducing Agent. This proceeds via a hydrazone intermediate, which is less nucleophilic than the starting material, naturally stopping the reaction at the mono-alkylated stage.-

See Protocol 1 below.

-

Module C: Regioselectivity ( vs )

Q: Can I force alkylation at the internal

A: Practically, no , not via direct alkylation.[1]

-

Steric Wall: The 1-methylcyclohexyl group creates a massive steric cone. An approaching electrophile cannot access the

lone pair effectively. -

Electronic Bias: The terminal

is a primary amine and significantly more accessible. -

Workaround: If you absolutely need an

-substituted product, you cannot start with (1-methylcyclohexyl)hydrazine. You must synthesize it "from scratch" by reacting 1-methylcyclohexanone with a pre-substituted hydrazine (

Validated Experimental Protocols

Protocol 1: Reductive Alkylation (Recommended)

Best for: Creating mono-alkylated products with high chemoselectivity and minimal elimination risk.

Mechanism: Condensation

-

Reagents:

-

Substrate: (1-Methylcyclohexyl)hydrazine (1.0 equiv).[2]

-

Electrophile: Aldehyde or Ketone (1.0 - 1.1 equiv).

-

Reducing Agent:

-Picoline-borane (1.2 equiv) or -

Solvent: MeOH or DCE (1,2-Dichloroethane).

-

Additive: AcOH (10 mol%) or

(1.0 equiv) if ketone is sluggish.

-

-

Step-by-Step:

-

Step 1 (Imine Formation): Dissolve hydrazine and aldehyde/ketone in solvent. Add AcOH/Titanium reagent. Stir at Room Temperature for 1-2 hours. Do not heat above 40°C to prevent elimination.

-

Step 2 (Reduction): Add the reducing agent. Stir for 2-12 hours.

-

Step 3 (Quench): Quench with saturated aqueous

. Do not use strong acid quench.[3] -

Step 4 (Purification): Extract with DCM. The product is likely basic; avoid acidic columns.

-

Why this works:

Protocol 2: Protected Alkylation (The "Dianion" Route)

Best for: Cases where reductive alkylation fails or specific substitution patterns are needed.

Mechanism:

-

Protection: React starting material with

(1.0 equiv) in DCM to yield -

Alkylation:

-

Dissolve Boc-hydrazine in dry THF.

-

Cool to 0°C (Do not go to -78°C; solubility issues may arise, but avoid Room Temp to prevent elimination).

-

Add Base:

(1.1 equiv) or -

Add Alkyl Halide (

).[1] -

Note: Alkylation will occur at

(the Boc-bearing nitrogen) because

-

-

Deprotection: Use TFA/DCM (1:4) at 0°C.

-

Critical Warning: Monitor strictly. Prolonged exposure to TFA will cause the 1-methylcyclohexyl group to fall off (Elimination). Neutralize immediately upon completion.

-

Summary Data Table

| Variable | Direct Alkylation ( | Reductive Alkylation (Red-Am) | Protected Alkylation (Boc) |

| Primary Risk | Poly-alkylation (Mix of products) | Incomplete conversion (sterics) | Acid-catalyzed elimination during deprotection |

| Regioselectivity | |||

| Temperature Limit | < 40°C | < 40°C | < 0°C (during deprotection) |

| Preferred Reagent | Not Recommended | ||

| Green Score | Low (Wasteful) | High (Atom economical) | Medium (Steps involved) |

References

-

Kawase, Y., et al. (2014).[4][5] "Efficient Method for the Direct Reductive Alkylation of Hydrazine Derivatives with

-Picoline-Borane." Synthesis, 46, 455-464.[4][5] -

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[6] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 9(6), 1097-1099.[1]

-

Ramar, T., et al. (2022).[4] "Regioselective N-alkylation strategies." Journal of Organic Chemistry, 87, 14596-14608.[4]

-

ACS Green Chemistry Institute. "Reagent Guide: N-Alkylation." ACS GCI Pharmaceutical Roundtable.

Sources

- 1. d-nb.info [d-nb.info]

- 2. PubChemLite - (1-methylcyclohexyl)hydrazine (C7H16N2) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]